4-Amino-6-(pyridin-3-yl)pyridazin-3-ol

Cardiotonic Phosphodiesterase III inhibitor Positive inotrope

Researchers seeking validated pyridazinone cardiotonic scaffolds often encounter inactive des-amino or 4-pyridinyl analogs that waste screening resources. 4-Amino-6-(pyridin-3-yl)pyridazin-3-ol (CAS 127019-71-0) solves this by providing the essential 4-amino and 3-pyridinyl pharmacophore required for PDE III inhibition and antibacterial activity. Key outcomes: >95% purity ensures reproducible library synthesis; dual hydrogen-bond donor/acceptor capacity avoids solubility artefacts in crystallography and ITC; 2-4× antibacterial potency gain over des-amino derivatives. Supplied with full analytical documentation for immediate research use.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
Cat. No. B1368310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(pyridin-3-yl)pyridazin-3-ol
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NNC(=O)C(=C2)N
InChIInChI=1S/C9H8N4O/c10-7-4-8(12-13-9(7)14)6-2-1-3-11-5-6/h1-5H,(H2,10,12)(H,13,14)
InChIKeyBSWOLWVPOVGXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-(pyridin-3-yl)pyridazin-3-ol Overview


4-Amino-6-(pyridin-3-yl)pyridazin-3-ol (CAS 127019‑71‑0, also referred to as 4‑amino‑6‑(3‑pyridinyl)‑3(2H)‑pyridazinone) is a heterocyclic small molecule combining a pyridazin‑3‑ol core with a 3‑pyridyl substituent at position 6 and a primary amino group at position 4. [1] This architecture places it within the privileged class of pyridazinone cardiotonics, a family originally developed to increase cardiac contractility through phosphodiesterase III inhibition. [2] Unlike many generic pyridazinone derivatives, this compound possesses a distinct 4‑amino‑3‑hydroxy substitution pattern that enables dual hydrogen‑bond donor/acceptor functionality and tautomeric equilibrium between the 3‑ol and 3‑one forms, properties that directly influence target engagement and pharmacokinetic behavior. [1]

Pathway study PDE III inhibition and cardiotonic pathway research
Scaffold identity 4-amino-3-hydroxy tautomer enables hydrogen-bonding studies
Isomer selection 3-pyridinyl isomer required for cardiotonic SAR workflows

Why Generic Substitutes Fail for 4-Amino-6-(pyridin-3-yl)pyridazin-3-ol


In‑class pyridazinones cannot be simply interchanged for 4‑amino‑6‑(pyridin‑3‑yl)pyridazin‑3‑ol because the 4‑amino substituent and the 3‑pyridinyl isomer are structural determinants that govern both potency and selectivity. [1] Patent disclosures explicitly teach that the 4‑amino group is essential for cardiotonic activity; the corresponding des‑amino analog (6‑(pyridin‑3‑yl)pyridazin‑3‑ol) is absent from the cardiotonic claims, while the isomeric 4‑pyridinyl variant exhibits distinct potency profiles. [1][2] Similarly, the 3‑hydroxy/3‑oxo tautomerism modulates hydrogen‑bonding capacity and solubility, parameters that cannot be duplicated by 2‑alkyl‑ or 4‑substituted analogs. [1] These differences are not rhetorical—they translate into measurable variations in in vitro contractility, enzyme inhibition, and target selectivity that are detailed in the quantitative evidence below.

Des-amino analog
Lacks the 4-amino group essential for positive inotropic model response; may shift pathway activity profile.
2-Alkyl analogs
Locked 3-oxo form reduces hydrogen-bond donors and may alter solubility and target-binding profiles.
4-Pyridinyl isomer
Isomeric nitrogen position may lead to different PDE III inhibitory profile; isomer-specific review required.

Differentiation Evidence for 4-Amino-6-(pyridin-3-yl)pyridazin-3-ol


4-Amino Group Essential for Cardiotonic Activity

The 4‑amino substituent is a structural requirement for cardiotonic activity within this series. The patent defines 4‑amino‑2‑R‑6‑PY‑3(2H)‑pyridazinones as the active species, while the corresponding des‑amino analogs (6‑PY‑3(2H)‑pyridazinones) are claimed only as intermediates, not as cardiotonic agents. [1] This divergence is supported by the observation that replacement of the 4‑amino group with other substituents (e.g., carboxy, aminocarbamyl) or its removal leads to loss of positive inotropic activity in isolated guinea‑pig atria. [1][2]

Cardiotonic Activity
Class-level inference
Target 4-Amino congener: active as cardiotonic (claimed)
Comparator Des-amino analog: not claimed as cardiotonic
Supports cardiotonic pathway study fit
Exact potency not publicly disclosed; confirm in target assay
Cardiotonic Phosphodiesterase III inhibitor Positive inotrope

3-Pyridinyl vs. 4-Pyridinyl Cardiotonic Potency

The patent family covering 4‑amino‑6‑(pyridinyl)‑3(2H)‑pyridazinones explicitly includes both 3‑pyridinyl and 4‑pyridinyl isomers, but structure–activity relationship (SAR) discussions indicate that cardiotonic potency is influenced by the position of the pyridyl nitrogen. [1] Although direct head‑to‑head EC50 values are not publicly disclosed, the separate claiming of each isomer and the emphasis on 3‑pyridinyl derivatives in subsequent development work suggest a measurable difference in potency. In the broader pyridazinone cardiotonic literature, 3‑pyridyl substitution has been associated with more favorable PDE III inhibitory profiles relative to 4‑pyridyl congeners. [2]

Isomeric Potency
Class-level inference
3-pyridinyl isomer associated with more favorable PDE III inhibition profile; not publicly quantified
Isomer-specific SAR requires review
Direct head-to-head data not available
Isomeric selectivity Cardiotonic Pyridazinone

4-Amino-3-hydroxy Tautomerism vs. 2-Alkyl Analogs

The 3‑hydroxy group in 4‑amino‑6‑(pyridin‑3‑yl)pyridazin‑3‑ol exists in tautomeric equilibrium with the 3‑oxo form (3(2H)‑pyridazinone), a property that imparts dual hydrogen‑bond donor/acceptor functionality. [1] This tautomerism is eliminated in 2‑alkyl‑substituted analogs (e.g., 2‑methyl‑ or 2‑ethyl‑ derivatives), which lock the system in the 3‑oxo form, reducing the number of hydrogen‑bond donors from 3 to 2. [1] The consequence is a measurable change in log P and aqueous solubility: ChemSpider and CymitQuimica data report a topological polar surface area (tPSA) of approximately 93 Ų and three hydrogen‑bond donors for the parent compound, whereas 2‑alkyl analogs lose one donor and exhibit increased lipophilicity.

Hydrogen-Bonding Profile
Class-level inference
3 H-bond donors, tPSA ≈ 93 Ų vs. 2 donors in 2-alkyl analogs
Supports solubility-critical assay selection
Calculated properties; verify experimentally
Tautomerism Hydrogen bonding Solubility

Antibacterial Activity Advantage

Several studies have evaluated the antimicrobial activity of pyridazine derivatives, reporting minimum inhibitory concentrations (MIC) against Gram‑positive and Gram‑negative bacteria. In a representative screening, pyridazine compounds structurally related to 4‑amino‑6‑(pyridin‑3‑yl)pyridazin‑3‑ol exhibited MIC values in the range of 25–100 µg/mL against Staphylococcus aureus and Escherichia coli, with the 4‑amino‑substituted derivatives showing stronger activity than unsubstituted pyridazinones. [1] While direct head‑to‑head data for the title compound versus a named comparator are not publicly available, the class‑level observation is that the 4‑amino group enhances antibacterial potency by 2‑ to 4‑fold relative to the corresponding des‑amino scaffold. [1]

Antibacterial Activity
Class-level inference
Approx. 2‑ to 4‑fold lower MIC than des-amino analogs (screening data)
Supports antimicrobial screening compound selection
Confirm strain-specific MIC; class-level trend
Antimicrobial Antibacterial Pyridazinone

Application Scenarios for 4-Amino-6-(pyridin-3-yl)pyridazin-3-ol


Cardiotonic Lead Optimization

When developing positive inotropic agents based on the pyridazinone pharmacophore, 4‑amino‑6‑(pyridin‑3‑yl)pyridazin‑3‑ol serves as the foundational scaffold because both the 4‑amino group and the 3‑pyridinyl isomer are required for cardiotonic activity. [1] Its use ensures that SAR exploration begins from a biologically validated architecture, avoiding the misleading negative results that arise from des‑amino or 4‑pyridinyl analogs. [1]

Solubility-Critical Biochemical Assays

The three hydrogen‑bond donors and favorable tPSA of the parent 3‑ol tautomer confer superior aqueous solubility compared to 2‑alkyl‑substituted analogs. This makes it the reagent of choice for in vitro PDE III inhibition assays, crystallography soaking experiments, and isothermal titration calorimetry studies that demand full target engagement without solubility artifacts.

Antimicrobial Screening Campaigns

The 4‑amino substitution enhances antibacterial potency by 2‑ to 4‑fold over des‑amino pyridazinones. [2] Therefore, screening libraries that include this compound can increase hit rates in phenotypic antimicrobial screens, particularly when prioritizing compounds with MIC values below 50 µg/mL. [2]

Diversified Pyridazine Library Synthesis

As a key intermediate for the synthesis of 4‑amino‑6‑(hetaryl)pyridazin‑3‑ones, this compound is employed in medicinal chemistry campaigns to generate focused libraries around the cardiotonic or antimicrobial pharmacophore. [3] Its procurement in high purity (>95 %) is essential for reproducible library synthesis and for avoiding off‑target effects caused by impurities. [3]

Application
Selection Property
Validation Focus
Cardiotonic pathway lead optimization
Scaffold-specific cardiotonic pathway fit
PDE III inhibition assay and atrial contractility endpoint review
Solubility-dependent biochemical assays
3 H-bond donor tautomer profile
Aqueous solubility and target-engagement validation
Antimicrobial screening studies
4-Amino antimicrobial potency context
MIC endpoint review and strain-panel testing
Pyridazine library diversification
High-purity heterocyclic intermediate
Library reproducibility and impurity profiling
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